5,6,7,8-Tetrahydro-2,6-naphthyridine-4-carboxylic acid dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

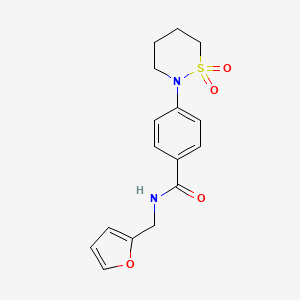

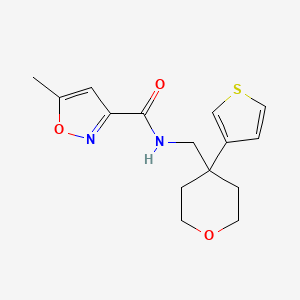

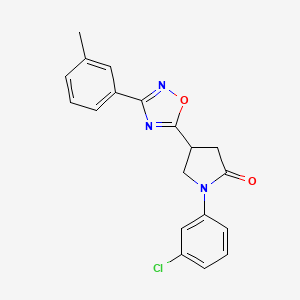

5,6,7,8-Tetrahydro-2,6-naphthyridine-4-carboxylic acid dihydrochloride is a chemical compound with the CAS Number: 2416242-86-7 . It has a molecular weight of 251.11 . The IUPAC name for this compound is 5,6,7,8-tetrahydro-2,6-naphthyridine-1-carboxylic acid dihydrochloride .

Synthesis Analysis

The synthesis and reactivity of 1,5-naphthyridine derivatives, which include 5,6,7,8-Tetrahydro-2,6-naphthyridine-4-carboxylic acid dihydrochloride, have been covered in various studies . These compounds are of significant importance in the field of medicinal chemistry due to their wide range of biological activities . The synthesis strategies involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis

The InChI code for 5,6,7,8-Tetrahydro-2,6-naphthyridine-4-carboxylic acid dihydrochloride is 1S/C9H10N2O2.2ClH/c12-9(13)8-7-2-3-10-5-6(7)1-4-11-8;;/h1,4,10H,2-3,5H2,(H,12,13);2*1H .Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives, including 5,6,7,8-Tetrahydro-2,6-naphthyridine-4-carboxylic acid dihydrochloride, has been studied extensively . These compounds react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or form metal complexes .Physical And Chemical Properties Analysis

This compound is typically stored at room temperature . It is usually available in powder form .Scientific Research Applications

Synthesis of Antibacterial Agents

A notable application involves the synthesis of pyridonecarboxylic acids as antibacterial agents. The synthesis and antibacterial activity of various analogs, including 7-substituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, have been explored. These compounds, such as enoxacin and its analogues, demonstrate significant antibacterial activity, highlighting their potential as new antibacterial agents. The structure-activity relationships of these compounds provide insights into their antibacterial properties, suggesting the importance of substituent variations at specific positions for enhanced activity (Egawa et al., 1984); (Matsumoto et al., 1984).

Chemical Synthesis and Properties

Research has also focused on the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine derivatives and their properties. The synthesis processes involve complex chemical reactions leading to the formation of novel compounds with potential pharmacological activities. These studies contribute to a deeper understanding of the chemical behavior and potential applications of 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylic acid dihydrochloride and its derivatives in the pharmaceutical industry (Perillo et al., 2009).

Supramolecular Chemistry

Another area of interest is the construction of binary supramolecular organic salts through strong and weak non-covalent interactions. These studies reveal the role of 5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylic acid dihydrochloride and its derivatives in forming complex structures with carboxylic acid derivatives. The resulting crystalline forms and complexes, characterized by various analytical techniques, showcase the potential of these compounds in developing new materials with unique properties (Jin et al., 2011).

Mechanism of Action

While specific information on the mechanism of action for 5,6,7,8-Tetrahydro-2,6-naphthyridine-4-carboxylic acid dihydrochloride was not found, it’s worth noting that compounds of a similar class have been found to inhibit the KRAS protein and are useful in the treatment, prevention, and/or amelioration of diseases or disorders associated with KRAS, especially cancer .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

properties

IUPAC Name |

5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.2ClH/c12-9(13)8-5-11-3-6-1-2-10-4-7(6)8;;/h3,5,10H,1-2,4H2,(H,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHNNVBDUPPHMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C(C=NC=C21)C(=O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydro-2,6-naphthyridine-4-carboxylic acid dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-3-isobutoxy-1-benzothiophene-2-carboxylate](/img/structure/B2739133.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-4-methoxy-N,1-dimethyl-6-oxopyridine-3-carboxamide](/img/structure/B2739134.png)

![1-allyl-3,4,9-trimethyl-7-(2-methyl-2-propen-1-yl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2739138.png)

![N-(2,6-difluorobenzyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2739142.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2739143.png)

![N-[(6-Cyclopropyloxan-2-yl)methyl]prop-2-enamide](/img/structure/B2739151.png)